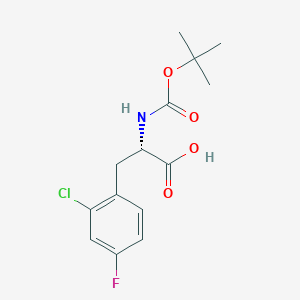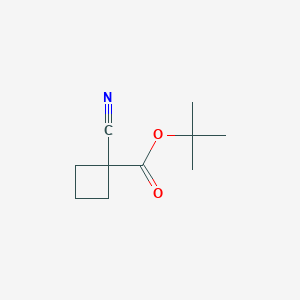
Tert-butyl 1-cyanocyclobutane-1-carboxylate
概要
説明
Tert-butyl 1-cyanocyclobutane-1-carboxylate is an organic compound with intriguing properties that make it valuable in various scientific fields. This compound is characterized by a cyclobutane ring with a cyano group and a carboxylic acid esterified with a tert-butyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
作用機序
Target of Action
The primary target of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is carboxylic acids . This compound is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
Mode of Action
1-Cyanocyclobutanecarboxylic acid tert-butyl ester interacts with its targets through a process known as esterification . This process involves the reaction of carboxylic acids with alcohols to form esters . In the case of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester, it is used to protect carboxylic acids during chemical reactions .
Biochemical Pathways
The biochemical pathway affected by 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is the esterification process . This process is crucial in the synthesis of a broad range of esters from simple alcohols . The downstream effects include the formation of new esters that can be used in various chemical reactions .
Pharmacokinetics
It is known that this compound is stable under various conditions, which may impact its bioavailability .
Result of Action
The result of the action of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is the formation of new esters . These esters can be used in various chemical reactions, including the synthesis of other compounds .
Action Environment
The action of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester can be influenced by environmental factors such as temperature and pH . For instance, its deprotection is conveniently done under acidic conditions . Furthermore, it has excellent stability against various nucleophiles and reducing agents, which makes it a reliable protecting group in various environments .
生化学分析
Biochemical Properties
The tert-butyl ester group in 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It is frequently used as a protecting group for the carboxylic acid functionality of amino acids
Molecular Mechanism
It is known that the tert-butyl ester group can be deprotected under acidic conditions
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl 1-cyanocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-cyanocyclobutanecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions, which allows for the smooth oxidation, cleavage, and formation of the desired ester .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters often employs flow microreactor systems. These systems provide a more efficient, versatile, and sustainable process compared to traditional batch methods . The use of bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate has also been reported to yield high amounts of tert-butyl esters quickly and safely .
化学反応の分析
Types of Reactions
Tert-butyl 1-cyanocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.
Substitution: LiAlH₄, NaBH₄, and other nucleophiles like RLi, RMgX, and RCuLi.
Major Products
The major products formed from these reactions include various substituted cyclobutane derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Tert-butyl 1-cyanocyclobutane-1-carboxylate is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: The compound is used in the synthesis of bioactive molecules and drug candidates.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
類似化合物との比較
Similar Compounds
tert-Butyl cyanoacetate: This compound also contains a cyano group and a tert-butyl ester, making it similar in reactivity and applications.
tert-Butyl esters of other carboxylic acids: These compounds share the tert-butyl ester functionality and exhibit similar stability and reactivity.
Uniqueness
Tert-butyl 1-cyanocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds that require specific ring structures and functionalities.
特性
IUPAC Name |
tert-butyl 1-cyanocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJPMDOVKARKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)
![1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2703369.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2703370.png)
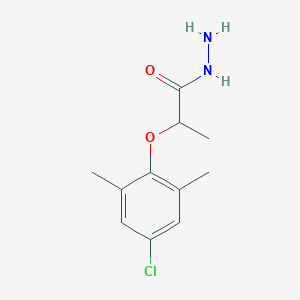
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2703373.png)
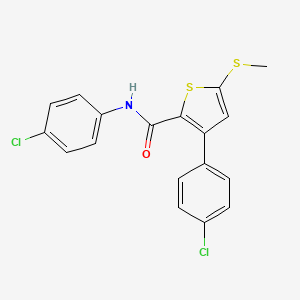
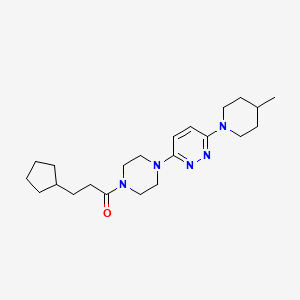

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2703377.png)
![methyl 1-(2-cyanoethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2703380.png)
![N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2703382.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2703386.png)
![ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2703387.png)
